3-(2-fluorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

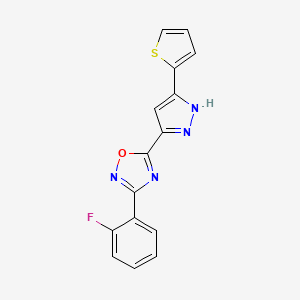

This compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 2-fluorophenyl group and a 3-(thiophen-2-yl)-1H-pyrazol-5-yl moiety, respectively. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and versatility in drug design, while the fluorine atom enhances lipophilicity and bioavailability.

Properties

IUPAC Name |

3-(2-fluorophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4OS/c16-10-5-2-1-4-9(10)14-17-15(21-20-14)12-8-11(18-19-12)13-6-3-7-22-13/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDSTHITNAWQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzohydrazide with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated to promote cyclization, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds featuring the oxadiazole structure exhibit a broad spectrum of activity against various pathogens.

- Antibacterial Properties : A study highlighted that several oxadiazole derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with halogenated phenyl rings showed enhanced antibacterial activity compared to standard antibiotics like gentamicin .

- Antifungal Activity : The compound was also evaluated for antifungal efficacy against pathogenic fungi. In a specific study, derivatives of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one exhibited notable antifungal activity with EC50 values lower than those of established antifungal agents .

Anti-inflammatory and Analgesic Effects

Research has demonstrated that oxadiazole derivatives can possess anti-inflammatory and analgesic properties. For instance:

- A review indicated that various 1,3,4-oxadiazole compounds were synthesized and tested for their anti-inflammatory activities. Some derivatives exhibited effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are another area of active investigation:

- Studies have shown that certain 1,3,4-oxadiazole compounds can inhibit cancer cell proliferation in various cancer types. They have been tested against breast cancer cells and other malignancies with promising results .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, the compound has been explored for additional therapeutic applications:

- Antidiabetic Effects : Some studies have indicated that oxadiazole derivatives could exhibit antidiabetic effects by modulating glucose metabolism .

- Neuroprotective Activity : Certain derivatives have shown potential neuroprotective effects in preclinical models, suggesting their utility in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivatives | Key Findings |

|---|---|---|

| Antimicrobial | Oxadiazole Derivatives | Significant activity against E. coli and S. aureus |

| Antifungal | Thiophen Derivatives | EC50 values lower than established drugs |

| Anti-inflammatory | Various Oxadiazoles | Comparable effects to NSAIDs |

| Anticancer | Selected Derivatives | Inhibition of cell proliferation in cancer cells |

| Antidiabetic | Specific Derivatives | Modulation of glucose levels |

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorophenyl and thiophenyl groups can enhance binding affinity and selectivity towards these targets. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Physicochemical Properties

Biological Activity

The compound 3-(2-fluorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and biological activity, particularly focusing on its potential as an anticancer and antimicrobial agent.

Synthesis and Characterization

The synthesis of oxadiazole derivatives typically involves cyclization reactions between hydrazones and carboxylic acids or their derivatives. For the specific compound , methods may include:

- Formation of the Oxadiazole Ring : The compound can be synthesized through the condensation of appropriate precursors containing thiophene and pyrazole moieties.

- Characterization Techniques : The synthesized compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared (FTIR) Spectroscopy

- Mass Spectrometry

- X-ray Crystallography to determine the molecular structure.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The proposed mechanism includes the inhibition of key enzymes involved in cancer cell proliferation and apoptosis induction.

- Case Studies :

- In a study involving a range of oxadiazole derivatives, compounds similar to the one discussed showed IC50 values in the micromolar range against breast (MCF7) and prostate (PC-3) cancer cell lines, indicating effective growth inhibition .

- Molecular docking studies revealed that these compounds could bind effectively to targets such as EGFR and Src kinases, which are pivotal in cancer signaling pathways .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been extensively researched:

- Activity Against Bacteria and Fungi : The compound demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties.

- Research Findings :

- Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis, suggesting potential use in treating tuberculosis infections .

- Another study indicated that modifications to the oxadiazole structure could enhance antimicrobial activity, with specific substitutions leading to improved binding affinities for bacterial enzymes .

Data Summary

| Biological Activity | IC50 Values (µM) | Target |

|---|---|---|

| Anticancer (MCF7) | 1.95 | EGFR |

| Anticancer (PC-3) | 2.36 | Src |

| Antimicrobial | 0.42 | ALP |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-fluorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, and how can reaction yields be improved?

The synthesis of oxadiazole derivatives typically involves cyclocondensation of precursor amidoximes with carboxylic acid derivatives under controlled conditions. For example, analogous compounds (e.g., ) were synthesized via refluxing precursors in polar aprotic solvents (e.g., DMF, DME) at 80–100°C. To improve yields:

- Optimize stoichiometry : Use a 1:1.2 molar ratio of amidoxime to acyl chloride to account for side reactions.

- Purification : Employ flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) for high-purity isolation, as demonstrated for similar oxadiazoles (95–99% yields) .

- Monitor progress : Utilize thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize byproducts .

Q. How can the molecular structure of this compound be validated experimentally?

Key techniques include:

- NMR spectroscopy : Analyze , , and NMR spectra to confirm substituent positions. For instance, thiophene protons resonate at δ 6.8–7.5 ppm, while fluorophenyl groups show distinct splitting patterns .

- X-ray crystallography : Use SHELX software (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, as applied to structurally related oxadiazoles .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] peak matching calculated mass within 5 ppm error) .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify purity (>98%) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C for similar oxadiazoles) .

- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers to guide formulation for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological target interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, thiophene and oxadiazole rings often act as electron-rich regions .

- Molecular docking : Simulate binding to targets like carbonic anhydrase IX using AutoDock Vina. Adjust protonation states (e.g., pyrazole NH) to match physiological pH .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for experimental validation .

Q. How should researchers address contradictions in biological activity data across assays?

- Dose-response validation : Replicate assays (e.g., IC for enzyme inhibition) in triplicate using standardized protocols (e.g., 72-h incubation for cytotoxicity) .

- Off-target screening : Use panels like Eurofins’ CEREP to rule out nonspecific binding to unrelated receptors .

- Metabolite profiling : Incubate with liver microsomes to identify degradation products that may interfere with activity .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Lipophilicity optimization : Introduce methyl or trifluoromethyl groups to logP values ~2–3 (measured via shake-flask method) .

- Prodrug design : Synthesize phosphate esters of the pyrazole NH to improve aqueous solubility, as seen in related anticancer agents .

- Nanoparticle encapsulation : Use PLGA-based carriers to achieve sustained release in pharmacokinetic studies (e.g., t extension from 2h to 8h) .

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

- Core modifications : Replace thiophene with furan (lower steric bulk) or naphthalene (enhanced π-stacking) to modulate activity .

- Substituent effects : Compare 2-fluorophenyl vs. 4-fluorophenyl analogs to assess positional impacts on target binding (e.g., 10-fold IC differences in kinase assays) .

- Bioisosteres : Substitute oxadiazole with 1,2,3-triazole to evaluate metabolic stability changes via CYP450 inhibition assays .

Data Analysis and Reporting

Q. What statistical methods are critical for validating experimental reproducibility?

- ANOVA : Apply to compare mean IC values across independent experiments (p < 0.05 significance threshold) .

- Principal Component Analysis (PCA) : Reduce dimensionality in spectral data (e.g., IR, NMR) to identify batch-to-batch variability .

- Error propagation : Calculate combined uncertainties for kinetic parameters (e.g., k ± 15%) using Monte Carlo simulations .

Q. How should crystallographic data be deposited and interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.